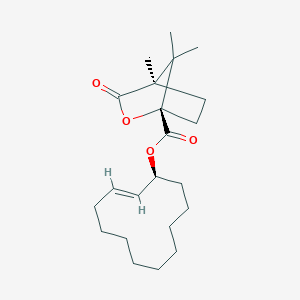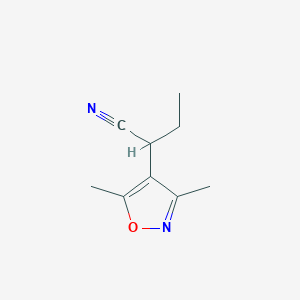
2-Cyclododecenyl camphanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Ergocryptine: is a natural ergot alkaloid, which is a type of indole derivative produced by fungi, particularly those in the Clavicipitaceae family. It is one of the two isomers of ergocryptine, the other being alpha-ergocryptine. The beta form differs from the alpha form by the position of a single methyl group, which is a result of the biosynthesis process where the amino acid leucine is replaced by isoleucine .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Beta-Ergocryptine is typically isolated from ergot or fermentation broth. The biosynthetic pathway begins with the prenylation of L-tryptophan using dimethylallyl pyrophosphate (DMAPP), derived from mevalonic acid. This reaction is catalyzed by a prenyltransferase enzyme named FgaPT2 in Aspergillus fumigatus .
Industrial Production Methods: : Industrial production of beta-Ergocryptine involves the cultivation of ergot fungi, particularly Claviceps purpurea, on suitable substrates. The ergot sclerotia are harvested, and the alkaloids are extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: : Beta-Ergocryptine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
Beta-Ergocryptine has a wide range of scientific research applications:
Chemistry: It serves as a starting material for the synthesis of other ergot alkaloids, such as bromocriptine.
Biology: It is used to study the biosynthesis and metabolism of ergot alkaloids in fungi.
Medicine: Beta-Ergocryptine and its derivatives have been investigated for their potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and as a research tool in various biochemical studies
Mechanism of Action
Beta-Ergocryptine exerts its effects primarily through interactions with neurotransmitter receptors in the central nervous system. It acts as an agonist or antagonist at various serotonin, dopamine, and adrenergic receptors. This interaction modulates the release of neurotransmitters, thereby influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Alpha-Ergocryptine: The alpha isomer of ergocryptine, differing only in the position of a single methyl group.
Dihydroergocryptine: A hydrogenated derivative of ergocryptine with similar pharmacological properties.
Bromocriptine: A derivative of ergocryptine used in the treatment of Parkinson’s disease and other conditions.
Uniqueness: : Beta-Ergocryptine is unique due to its specific structural configuration, which influences its interaction with biological targets and its pharmacological profile. The presence of the sec-butyl group instead of the isobutyl group in alpha-ergocryptine is a key distinguishing feature .
Properties
CAS No. |
120450-70-6 |
|---|---|
Molecular Formula |
C23H38O2 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
[(1S,2E)-cyclododec-2-en-1-yl] (1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate |
InChI |
InChI=1S/C22H34O4/c1-20(2)21(3)15-16-22(20,26-18(21)23)19(24)25-17-13-11-9-7-5-4-6-8-10-12-14-17/h11,13,17H,4-10,12,14-16H2,1-3H3/b13-11+/t17-,21+,22-/m1/s1 |
InChI Key |
XRTQJRZAEFORQH-UHFFFAOYSA-N |
SMILES |
CC1(C2(CCC1(OC2=O)C(=O)OC3CCCCCCCCCC=C3)C)C |
Isomeric SMILES |
C[C@@]12CC[C@@](C1(C)C)(OC2=O)C(=O)O[C@H]\3CCCCCCCCC/C=C3 |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)OC3CCCCCCCCCC=C3)C)C |
Synonyms |
2-cyclododecenyl camphanate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-3-yl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B39679.png)













